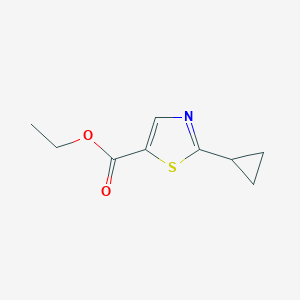
5-(4-Chlorobenzyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H9ClO3 It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carboxylic acid and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction involves the alkylation of furan-2-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, followed by cooling and acidification to precipitate the product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Chlorobenzyl)furan-2-carboxylic acid can be oxidized to 5-(4-chlorobenzyl)furan-2-carboxaldehyde.
Reduction: Reduction yields 5-(4-chlorobenzyl)furan-2-methanol.
Substitution: Substitution reactions can produce derivatives like 5-(4-aminobenzyl)furan-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorobenzyl)furan-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them subjects of pharmacological studies.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 5-(4-Chlorobenzyl)furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom.
5-(4-Bromobenzyl)furan-2-carboxylic acid: Contains a bromine atom, which can affect its reactivity and biological activity.
5-(4-Nitrobenzyl)furan-2-carboxylic acid: The nitro group introduces different electronic properties and potential biological effects.
Uniqueness
5-(4-Chlorobenzyl)furan-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. The chlorine atom can participate in halogen bonding, affecting the compound’s binding properties and stability.
Properties
Molecular Formula |
C12H9ClO3 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
XYIIQMKCCKLJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


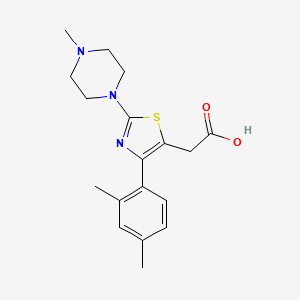

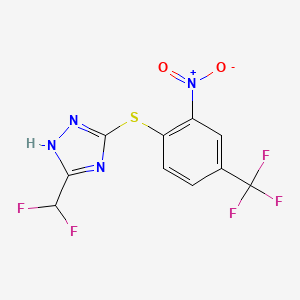


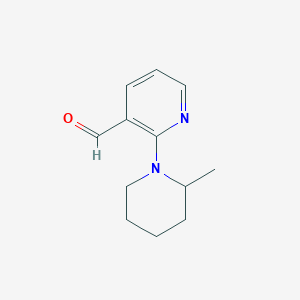
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

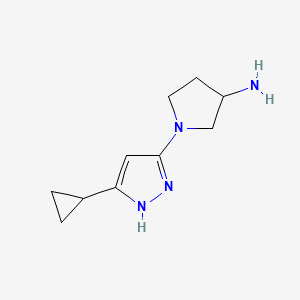
![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
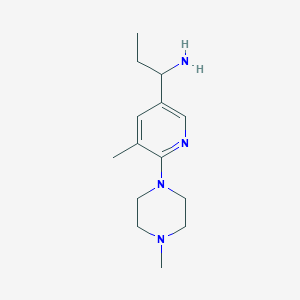
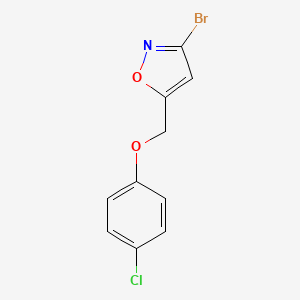
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
